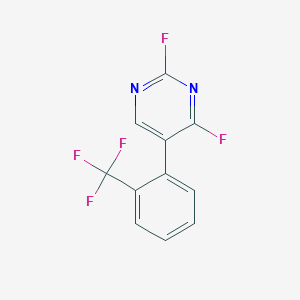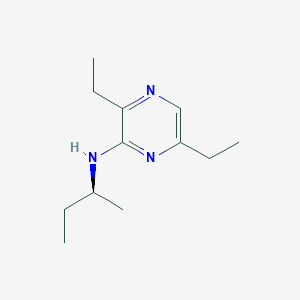
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This compound, in particular, has a unique structure that includes a sec-butyl group and two ethyl groups attached to the pyrazine ring, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.
Introduction of sec-Butyl and Ethyl Groups: The sec-butyl and ethyl groups can be introduced through alkylation reactions. For instance, the use of sec-butyl bromide and ethyl bromide in the presence of a strong base like sodium hydride can facilitate the alkylation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups.
科学的研究の応用
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Isobutylpyrazine: Similar in structure but with an isobutyl group instead of a sec-butyl group.
Diethylpyrazine: Lacks the sec-butyl group but has two ethyl groups attached to the pyrazine ring.
Uniqueness
(S)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is unique due to the presence of both sec-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in similar compounds.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
N-[(2S)-butan-2-yl]-3,6-diethylpyrazin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
BHTYUHDKIKTWNL-VIFPVBQESA-N |
異性体SMILES |
CCC1=CN=C(C(=N1)N[C@@H](C)CC)CC |
正規SMILES |
CCC1=CN=C(C(=N1)NC(C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
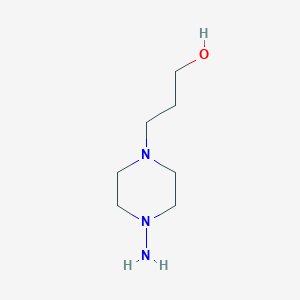
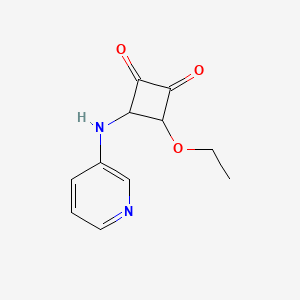
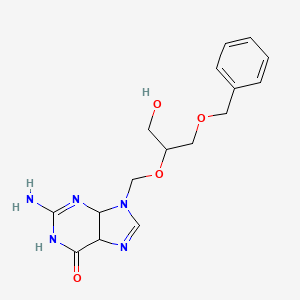
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
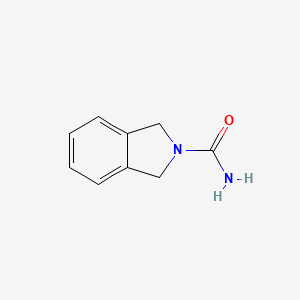
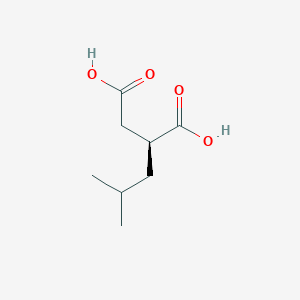
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)

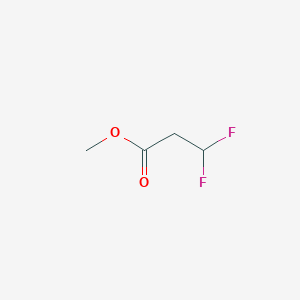
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)

